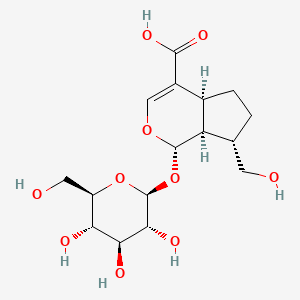

Adoxosidic acid

Overview

Description

Adoxosidic acid is a natural product extracted from Cistanche tubulosa (Schenk) R. Wight . It is classified under Iridoids . The chemical formula of Adoxosidic acid is C16H24O10 . It appears as a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

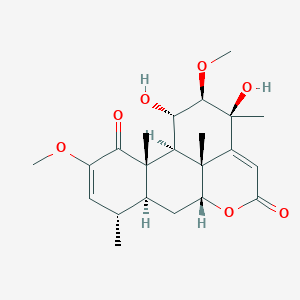

Molecular Structure Analysis

The molecular weight of Adoxosidic acid is 376.36 . The SMILES representation of its structure isOC[C@@H]1[C@]2([H])C@@([H])C(C(O)=O)=CO[C@H]2OC@@HO)OC@@HCO . Physical And Chemical Properties Analysis

Adoxosidic acid is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It is recommended to be stored desiccated at -20°C .Scientific Research Applications

Protein Methylation Analyses

Adoxosidic acid, as part of Adenosine dialdehyde (AdOx), plays a crucial role in protein methylation analyses. AdOx is used in cell culture to accumulate methyl-accepting proteins in their hypomethylated states, facilitating the study of protein methylation. This is particularly relevant in the context of in vitro protein methylation analyses, where AdOx treatment combined with translation inhibitors like cycloheximide can reveal insights into protein synthesis and methylation dynamics (Chen et al., 2004).

Alzheimer's Disease Research

Adoxosidic acid has implications in Alzheimer's disease research. Metabolomics-based screening has identified various metabolites, including adoxosidic acid derivatives, as potential biomarkers for early Alzheimer's diagnosis. This is important for increasing the survival rate of patients and opens up new avenues for understanding the metabolic changes associated with Alzheimer's disease (Liang et al., 2015).

Discovery of Bioactive Compounds

The discovery of new iridoid glycosides, including adoxosidic acid-6′-oleuroperic ester, from natural resources like Forsythia suspensa, highlights the potential of adoxosidic acid in the exploration of bioactive compounds. These compounds have various therapeutic applications, including antiviral activities, which could be significant for pharmaceutical research and development (Wei et al., 2019).

Plant Chemistry and Variability

In the context of plant chemistry, the content of iridoid glycosides, including adoxosidic acid, has been analyzed in different parts of plants like Castilleja integra. This research underscores the variability of iridoid content across individual plants and plant parts, contributing to our understanding of plant biochemistry and the potential exploitation of these compounds for various applications (Mead & Stermitz, 1993).

Radical Scavenging Properties

Adoxosidic acid has been identified in compounds with radical scavenging properties. For instance, blumeosides, which contain adoxosidic acid units, exhibit properties that inhibit the bleaching of crocin induced by alkoxyl radicals. This suggests potential antioxidant applications, which could be significant in combating oxidative stress-related diseases (Cuendet et al., 1997).

Mechanism of Action

properties

IUPAC Name |

(1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5-7,9-13,15-21H,1-4H2,(H,22,23)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOPDXRZTFGTIW-PKUPRILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1CO)C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]([C@H]1CO)[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adoxosidic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253367.png)